CP-533,536 metabolite M4 is a notable compound derived from the metabolism of CP-533,536, a selective agonist for the prostaglandin E2 receptor subtype EP2. This compound has garnered attention due to its therapeutic potential in various medical applications, particularly in bone healing and inflammation management. The metabolic pathways leading to M4 involve enzymatic transformations primarily mediated by cytochrome P450 enzymes.
The primary source of information regarding CP-533,536 metabolite M4 comes from studies focusing on the metabolic profiling of CP-533,536. Notably, research has utilized high-resolution mass spectrometry to identify and characterize metabolites formed during the metabolism of CP-533,536 in human liver microsomes. The compound was originally developed as a potent agonist for the EP2 receptor, with studies confirming its efficacy in promoting bone healing in animal models .
CP-533,536 metabolite M4 is classified as a C-demethylated derivative of CP-533,536. It falls under the category of synthetic organic compounds with pharmacological activity linked to prostaglandin receptors. Its classification is further supported by its role in mediating biological responses through receptor activation.
The synthesis of CP-533,536 metabolite M4 involves metabolic transformation rather than direct chemical synthesis. The compound is formed through enzymatic reactions that occur when CP-533,536 is incubated with human liver microsomes.
The metabolic pathway leading to M4 includes the initial hydroxylation of CP-533,536 to form monohydroxylated metabolites. Subsequently, one of these metabolites undergoes C-demethylation via cytochrome P450 3A4-mediated reactions, resulting in the formation of M4. This process highlights the role of specific cytochrome P450 isoforms in drug metabolism and the generation of active metabolites .
The molecular structure of CP-533,536 metabolite M4 can be represented as follows:
The structure features a thiazole ring and an aromatic system characteristic of many prostaglandin analogs.
The structural analysis has been conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the metabolite. The unique features of M4's structure contribute to its biological activity and interaction with the EP2 receptor.
CP-533,536 metabolite M4 is primarily formed through metabolic reactions involving hydroxylation followed by demethylation.
These reactions illustrate the complexity of drug metabolism and the importance of enzyme specificity in determining metabolic outcomes.
The mechanism by which CP-533,536 metabolite M4 exerts its effects involves interaction with EP2 receptors. Upon binding to these receptors, M4 activates downstream signaling pathways that are associated with anti-inflammatory responses and tissue repair mechanisms.
Research indicates that activation of EP2 receptors leads to increased intracellular cyclic adenosine monophosphate levels, which play a critical role in mediating cellular responses related to inflammation and healing processes .
Relevant data on these properties can inform formulation strategies for potential therapeutic applications.
CP-533,536 metabolite M4 has several promising applications:
These applications highlight the significance of understanding both the parent compound and its metabolites in drug development and therapeutic interventions .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: